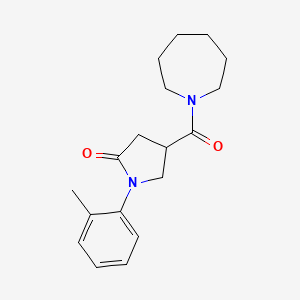![molecular formula C19H16ClN3O4S2 B5335253 N-[4-(aminosulfonyl)phenyl]-N'-[(4-chlorophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5335253.png)
N-[4-(aminosulfonyl)phenyl]-N'-[(4-chlorophenyl)sulfonyl]benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(aminosulfonyl)phenyl]-N'-[(4-chlorophenyl)sulfonyl]benzenecarboximidamide, also known as NACB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes.
作用機序
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-N'-[(4-chlorophenyl)sulfonyl]benzenecarboximidamide involves its binding to the active site of carbonic anhydrase, thereby inhibiting its activity. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to form bicarbonate ion and protons. This reaction is essential for various physiological processes, including acid-base balance, respiration, and ion transport. By inhibiting carbonic anhydrase, this compound disrupts these processes and leads to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its inhibition of carbonic anhydrase. This inhibition leads to a decrease in the production of bicarbonate ion and protons, which can affect various physiological processes. For example, inhibition of carbonic anhydrase in the eye can reduce the production of aqueous humor, thereby lowering intraocular pressure and preventing glaucoma. Inhibition of carbonic anhydrase in the brain can reduce the production of bicarbonate ion, which can lead to the inhibition of epileptic seizures.
実験室実験の利点と制限
One of the main advantages of using N-[4-(aminosulfonyl)phenyl]-N'-[(4-chlorophenyl)sulfonyl]benzenecarboximidamide in lab experiments is its potent inhibitory activity against various carbonic anhydrase isoforms. This makes it a useful tool for studying the physiological and biochemical effects of carbonic anhydrase inhibition. However, one limitation of using this compound is its potential toxicity, which can affect the results of experiments. Therefore, careful consideration should be given to the concentration and duration of exposure when using this compound in lab experiments.
将来の方向性
There are several future directions for the research and development of N-[4-(aminosulfonyl)phenyl]-N'-[(4-chlorophenyl)sulfonyl]benzenecarboximidamide. One direction is the optimization of its pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion. This can improve its efficacy and reduce its potential toxicity. Another direction is the identification of new therapeutic targets for this compound, such as other enzymes or receptors that are involved in physiological processes. This can expand its potential applications and increase its clinical relevance. Finally, the development of new synthetic methods for this compound can improve its availability and reduce its cost, making it more accessible for scientific research.
合成法
The synthesis of N-[4-(aminosulfonyl)phenyl]-N'-[(4-chlorophenyl)sulfonyl]benzenecarboximidamide involves the reaction of 4-(aminosulfonyl)aniline with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with benzenecarboximidamide to obtain this compound. The purity of this compound can be determined using various techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
N-[4-(aminosulfonyl)phenyl]-N'-[(4-chlorophenyl)sulfonyl]benzenecarboximidamide has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various isoforms of carbonic anhydrase, including CA I, II, IV, IX, and XII. This makes it a promising candidate for the development of new therapeutic agents for the treatment of diseases such as glaucoma, epilepsy, and cancer.
特性
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-N-(4-sulfamoylphenyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4S2/c20-15-6-10-18(11-7-15)29(26,27)23-19(14-4-2-1-3-5-14)22-16-8-12-17(13-9-16)28(21,24)25/h1-13H,(H,22,23)(H2,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOINNBCBLNQCDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=C(C=C2)Cl)/NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl {5-[(2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}butanoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B5335171.png)
![N-(5-chloro-2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5335191.png)
![4-[(4,6-difluoropyrimidin-2-yl)amino]butanoic acid](/img/structure/B5335194.png)
![(1R*,2R*,6S*,7S*)-4-{[5-(1,5-dimethyl-1H-pyrazol-4-yl)-3-isoxazolyl]carbonyl}-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5335207.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(tetrahydro-2H-pyran-3-ylamino)nicotinamide](/img/structure/B5335214.png)
![N-[1-(2,5-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B5335220.png)
![2-({5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5335228.png)
![2-methyl-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B5335231.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)acrylonitrile](/img/structure/B5335241.png)
![3-[(2-methyl-2-propen-1-yl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5335248.png)

![N'-{[2-(4-tert-butylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5335270.png)
![3-(4-benzyl-1H-pyrazol-5-yl)-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5335271.png)
